molecular formula C25H18N2O2S B2674447 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide CAS No. 392237-05-7

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2674447
CAS No.: 392237-05-7
M. Wt: 410.49
InChI Key: PQUNMDDVAHQERI-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide” is a complex organic compound that contains several functional groups including an amide group (-CONH2), a hydroxy group (-OH), a benzothiazole group, and a naphthalene group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The benzothiazole group could be formed through a cyclization reaction . The hydroxy group could be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several aromatic rings (benzothiazole and naphthalene) and the amide and hydroxy functional groups. These groups could engage in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine. The hydroxy group could be esterified with a carboxylic acid to form an ester .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and hydroxy groups could make it polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Scientific Research Applications

Anti-Parkinson's Activity

The synthesis and evaluation of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives have shown significant anti-Parkinson's activity. These compounds, particularly those with a 3-nitro phenyl group at the 2nd position, exhibited potent free radical scavenging activity and were effective in in vivo anti-Parkinson's screening using 6-Hydroxydopamine lesioned rat models (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of various acetamide derivatives for their potential anticancer activity. For example, benzothiazole derivatives have been synthesized and screened for their in vitro antitumor activity against approximately 60 human tumor cell lines, revealing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Additionally, compounds containing the naphthalen-1-ylmethyl moiety have been evaluated for their in vitro anticancer efficacy, with certain derivatives showing activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Anti-HIV Activity

The exploration of acetamide derivatives has also extended to the search for effective anti-HIV drugs. Density functional theory studies have investigated the local molecular properties of acetamide derivatives as potential anti-HIV drugs, identifying derivatives with specific substitutions as the most potent (Oftadeh, Mahani, & Hamadanian, 2013). Moreover, new series of naphthalene derivatives have demonstrated inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, providing a promising lead for antiviral agent development (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Further studies could also investigate its reactivity and the types of reactions it can participate in .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2S/c28-22-13-12-18(15-20(22)25-27-21-10-3-4-11-23(21)30-25)26-24(29)14-17-8-5-7-16-6-1-2-9-19(16)17/h1-13,15,28H,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUNMDDVAHQERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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